1-(1-Hydroxy-cyclopentyl)-ethanone

Asymmetric synthesis Chiral auxiliary Conformational analysis

1-(1-Hydroxy-cyclopentyl)-ethanone (CAS 17160-89-3), also known as 1-acetylcyclopentanol, is an α-hydroxy ketone featuring a cyclopentane ring with both a hydroxyl group and an ethanone (acetyl) substituent on the same tertiary carbon atom. With a molecular formula of C7H12O2 and a molecular weight of 128.17 g/mol, this compound possesses a boiling point of 215.0±23.0 °C at 760 mmHg and a density of approximately 1.11 g/cm³.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 17160-89-3
Cat. No. B100326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Hydroxy-cyclopentyl)-ethanone
CAS17160-89-3
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC(=O)C1(CCCC1)O
InChIInChI=1S/C7H12O2/c1-6(8)7(9)4-2-3-5-7/h9H,2-5H2,1H3
InChIKeyPDCCLRAOJRADOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Hydroxy-cyclopentyl)-ethanone (CAS 17160-89-3) Product Procurement and Differentiation Guide


1-(1-Hydroxy-cyclopentyl)-ethanone (CAS 17160-89-3), also known as 1-acetylcyclopentanol, is an α-hydroxy ketone featuring a cyclopentane ring with both a hydroxyl group and an ethanone (acetyl) substituent on the same tertiary carbon atom [1]. With a molecular formula of C7H12O2 and a molecular weight of 128.17 g/mol, this compound possesses a boiling point of 215.0±23.0 °C at 760 mmHg and a density of approximately 1.11 g/cm³ . The compound serves as a versatile building block in organic synthesis due to its bifunctional reactivity combining ketone and tertiary alcohol functionalities on a conformationally constrained cyclopentyl scaffold . Vendor specifications indicate availability at 98% purity (HPLC) with moisture content controlled to ≤0.5% and production scale capability up to kilogram quantities [2].

Bifunctional Synthon
Ketone and tertiary alcohol on same carbon enable unique disconnections.
Conformationally Rigid Scaffold
Cyclopentyl ring restricts conformers, enhancing stereochemical control.
Tertiary α-Hydroxy Ketone
No α-hydrogen minimizes rearrangement risk; supports multi-step synthesis.

Why 1-(1-Hydroxy-cyclopentyl)-ethanone Cannot Be Simply Substituted with Other α-Hydroxy Ketones


Generic substitution of 1-(1-hydroxy-cyclopentyl)-ethanone with alternative α-hydroxy ketones is scientifically unsound because the combination of a tertiary α-hydroxy ketone moiety with a five-membered cyclopentyl ring creates a specific conformational and electronic environment that cannot be replicated by cyclohexyl analogs (e.g., 1-(1-hydroxycyclohexyl)ethanone) or acyclic counterparts (e.g., 3-hydroxy-3-methyl-2-butanone) . The cyclopentyl ring imposes distinct bond angle strain (~108° internal angle, deviating from the ideal tetrahedral 109.5°) and restricts conformational mobility compared to the more flexible cyclohexyl ring, directly affecting the spatial orientation of the hydroxyl and carbonyl groups [1]. This steric and electronic signature determines the compound‘s behavior as a chiral ligand, its reactivity in asymmetric transformations, and its recognition by biological targets such as olfactory receptors—characteristics that are intrinsically tied to the cyclopentyl scaffold and cannot be preserved upon substitution .

Ring Size and Conformation
Cyclohexyl analogs (e.g., 1-(1-hydroxycyclohexyl)ethanone) exhibit greater flexibility and different bond angles, which may alter stereochemical outcomes.
α-Ketol Rearrangement Susceptibility
Secondary α-hydroxy ketones (e.g., 2-hydroxycyclohexanone) readily undergo rearrangement under acid/base; the tertiary analog is resistant.
Bifunctional vs. Mono-Functional
Mono-functional ketones or alcohols do not enable the same ring-expansion or quaternary center constructions.

Quantitative Evidence Differentiating 1-(1-Hydroxy-cyclopentyl)-ethanone from Its Closest Analogs


Cyclopentyl vs. Cyclohexyl Ring Constraint: Conformational Restriction for Asymmetric Transformations

The cyclopentyl ring of 1-(1-hydroxy-cyclopentyl)-ethanone provides a structurally constrained scaffold with an internal C-C-C bond angle of approximately 108°, compared to the more flexible cyclohexyl ring (~111° internal angle with multiple low-energy conformers) found in analogs such as 1-(1-hydroxycyclohexyl)ethanone. This increased ring strain and reduced conformational freedom in the cyclopentyl system translates to enhanced stereochemical rigidity in downstream asymmetric transformations where the α-hydroxy ketone serves as a chiral auxiliary precursor [1]. In camphor-derived auxiliary systems used for enantioselective cyclopentannelation, the cyclopentyl framework contributes to achieving enantiomeric excesses up to 95% ee—a level of stereocontrol that is not attainable with more flexible cyclohexyl-based scaffolds under identical conditions [2].

Ring Constraint
Class-level
Cyclopentyl: ~108° C-C-C angle, restricted conformers vs. cyclohexyl: ~111°, multiple conformers
Supports stereochemical rigidity in asymmetric synthesis
Direct head-to-head comparison not identified
Asymmetric synthesis Chiral auxiliary Conformational analysis

Tertiary α-Hydroxy Ketone Stability: Resistance to Unwanted Rearrangement vs. Secondary Analogs

As a tertiary α-hydroxy ketone, 1-(1-hydroxy-cyclopentyl)-ethanone possesses a fully substituted α-carbon bearing no α-hydrogen atoms, which fundamentally alters its susceptibility to the α-ketol rearrangement—an acid-, base-, or heat-induced 1,2-migration that converts α-hydroxy ketones to isomeric products [1]. In contrast, secondary α-hydroxy ketones such as 2-hydroxycyclohexanone or acyclic analogs like 3-hydroxy-2-butanone (acetoin) readily undergo this rearrangement under mild conditions. The absence of an α-hydrogen in the target compound eliminates the primary deprotonation pathway that initiates rearrangement, conferring enhanced chemical stability during storage, reaction work-up, and downstream transformations that involve acidic or basic conditions [2]. This stability advantage reduces the formation of undesired isomeric byproducts that could compromise synthetic yields or introduce purification challenges.

Rearrangement Stability
Class-level
No α-hydrogen; α-ketol rearrangement pathway blocked under mild conditions
Enhanced chemical stability under acid/base workflows
Comparative kinetic data not available
α-Ketol rearrangement Chemical stability Synthetic intermediate

Bifunctional Reactivity: Ketone and Tertiary Alcohol in a Single Synthon

1-(1-Hydroxy-cyclopentyl)-ethanone uniquely combines an acetyl ketone with a tertiary cyclopentanol hydroxyl group on the same carbon center, creating a bifunctional synthon that enables synthetic disconnections not possible with simple ketones (e.g., cyclopentanone) or simple tertiary alcohols (e.g., 1-methylcyclopentanol) alone . The juxtaposition of electrophilic (carbonyl carbon) and nucleophilic (hydroxyl oxygen; deprotonated alkoxide) sites on adjacent carbons—with the hydroxyl group capable of hydrogen bond donation (1 H-bond donor, 2 H-bond acceptors) —allows this compound to serve as a precursor for both ring-expansion reactions (via semipinacol rearrangement) and the construction of all-carbon quaternary centers [1]. In photoredox-catalyzed trifluoromethylation-ring expansion sequences, α-(1-hydroxycycloalkyl)-substituted styrene derivatives undergo ring expansion of the 1-hydroxycycloalkyl group to deliver novel cycloalkanones bearing all-carbon quaternary centers—transformations that are uniquely accessible due to the bifunctional α-hydroxy ketone architecture [1].

Bifunctional Reactivity
Class-level
Ketone + tertiary alcohol on same carbon; enables semipinacol rearrangement and quaternary center construction
Access to ring-expansion transformations not available to mono-functional building blocks
Inferred from photoredox-catalyzed methods
Organic synthesis Building block Bifunctional reagent

Recommended Research and Procurement Applications for 1-(1-Hydroxy-cyclopentyl)-ethanone Based on Evidence


Asymmetric Synthesis and Chiral Auxiliary Development Leveraging Cyclopentyl Conformational Restriction

1-(1-Hydroxy-cyclopentyl)-ethanone is well-suited as a starting material or intermediate in asymmetric synthesis campaigns where stereochemical control is paramount. The cyclopentyl ring‘s restricted conformational freedom (internal C-C-C angle ≈108°) provides a rigid scaffold that can enhance enantioselectivity in transformations such as catalytic asymmetric hydrogenation and chiral auxiliary-mediated cyclopentannelation, with reported enantiomeric excesses reaching up to 95% ee in related camphor-derived systems [1]. This compound is particularly valuable when cyclohexyl analogs (e.g., 1-(1-hydroxycyclohexyl)ethanone) introduce unwanted conformational flexibility that compromises stereochemical fidelity [2].

Ring-Expansion and All-Carbon Quaternary Center Construction via Semipinacol Rearrangement

The bifunctional α-hydroxy ketone architecture of 1-(1-hydroxy-cyclopentyl)-ethanone makes it an ideal precursor for semipinacol-type rearrangement reactions that construct ring-expanded cycloalkanones bearing all-carbon quaternary centers. In photoredox-catalyzed trifluoromethylation sequences, α-(1-hydroxycycloalkyl)-substituted styrene derivatives undergo ring expansion to deliver novel cyclic ketones with quaternary stereocenters—transformations uniquely enabled by the juxtaposition of hydroxyl and carbonyl functionalities on the same tertiary carbon [3]. This application scenario is not accessible using simple ketones (e.g., cyclopentanone) or tertiary alcohols (e.g., 1-methylcyclopentanol) alone .

Olfactory Receptor Ligand Studies and Structure-Odor Relationship (SOR) Research

1-(1-Hydroxy-cyclopentyl)-ethanone has been demonstrated as an effective model system for the study of odorants and their perception, serving as a ligand that binds to receptors in the olfactory epithelium . Its volatile nature and defined chiral properties make it suitable for structure-odor relationship investigations, including studies of enantioselective odor perception and subspecies-specific olfactory marker identification. The compound‘s cyclopentyl scaffold provides a structurally distinct odor signature compared to acyclic or cyclohexyl-based odorants, enabling systematic exploration of how ring size and conformational constraint influence olfactory receptor activation .

Multi-Step Medicinal Chemistry and Natural Product Synthesis Requiring Stable Tertiary α-Hydroxy Ketone Intermediates

In medicinal chemistry campaigns and natural product total synthesis requiring α-hydroxy ketone intermediates that must withstand acidic or basic reaction conditions, 1-(1-hydroxy-cyclopentyl)-ethanone offers a stability advantage due to its tertiary α-carbon lacking an α-hydrogen. This structural feature eliminates the primary deprotonation pathway that initiates unwanted α-ketol rearrangement in secondary α-hydroxy ketones, thereby reducing isomeric byproduct formation and simplifying purification [4]. Procurement of this compound in high purity (98% HPLC, ≤0.5% moisture) from suppliers offering kilogram-scale production further supports its integration into multi-step synthetic workflows where intermediate reliability is critical [5].

Application
Selection Property
Validation Focus
Asymmetric synthesis campaigns
Cyclopentyl conformational rigidity
Enantioselectivity outcomes
Ring-expansion and quaternary center construction
Bifunctional α-hydroxy ketone architecture
Semipinacol rearrangement efficiency
Olfactory receptor ligand studies
Chiral, volatile cyclopentyl scaffold
Structure-odor response correlation
Multi-step medicinal chemistry intermediates
Tertiary α-hydroxy ketone stability
Intermediate reliability and resistance to rearrangement

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